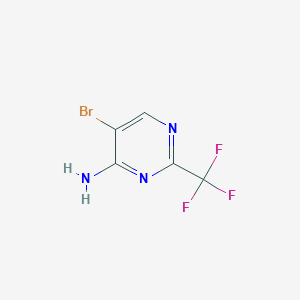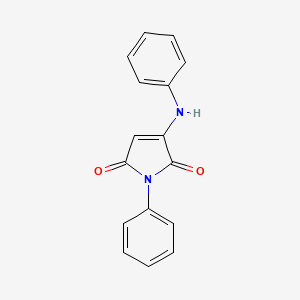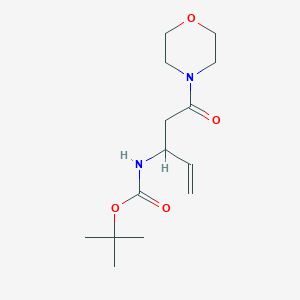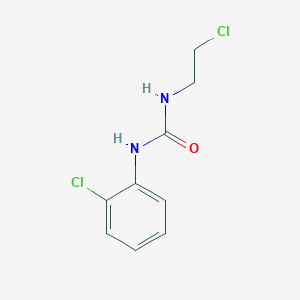
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea
Overview
Description
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, also known as CIPC, is a chemical compound that is widely used as a herbicide to control the growth of weeds and unwanted plants. CIPC is a white crystalline solid that is soluble in water and organic solvents. It is a member of the urea family of herbicides and is classified as a non-systemic herbicide, meaning it does not move throughout the plant.
Mechanism Of Action
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea works by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of the amino acids valine, leucine, and isoleucine. By inhibiting this enzyme, 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea prevents the growth and development of plants and weeds.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea can affect the metabolism of carbohydrates, proteins, and lipids, and can cause changes in the structure and function of chloroplasts. In animals, 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea can cause oxidative stress, DNA damage, and changes in gene expression.
Advantages And Limitations For Lab Experiments
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea is a widely used herbicide that has been extensively studied for its effects on plant growth and development. One advantage of using 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea in lab experiments is that it is readily available and relatively inexpensive. However, 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea has limitations as well, including its potential toxicity to humans and animals, and its effects on non-target organisms.
Future Directions
There are several areas of future research that could be explored regarding 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. One area of interest is the potential use of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea as a treatment for certain types of cancer. Another area of research could focus on the development of new herbicides that are more effective and less toxic than 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. Additionally, more research is needed to understand the long-term effects of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea on the environment and on human health.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea has been extensively studied for its herbicidal properties and its effects on plant growth. It is commonly used in agriculture to control the growth of weeds in crops such as potatoes, onions, and carrots. 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea has also been studied for its potential use in the treatment of certain types of cancer and as an insecticide.
properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-5-6-12-9(14)13-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAPRYJFVHZPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292163 | |
| Record name | 1-(2-chloroethyl)-3-(2-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea | |
CAS RN |
13908-33-3 | |
| Record name | N-(2-Chloroethyl)-N′-(2-chlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13908-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 80592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloroethyl)-3-(2-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



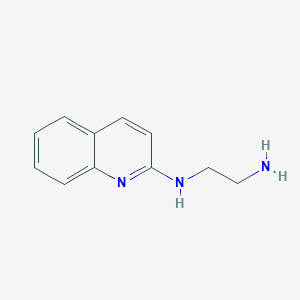
![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)
![2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]-](/img/structure/B3047328.png)
![9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B3047335.png)

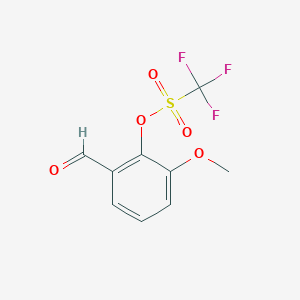
![1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde](/img/structure/B3047339.png)
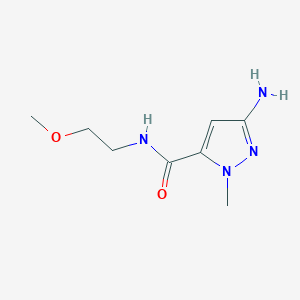
![4-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B3047341.png)

